BenchChemオンラインストアへようこそ!

1-Acetylpiperidin-3-yl acetate

Lipophilicity Drug-likeness Physicochemical profiling

1-Acetylpiperidin-3-yl acetate (CAS 42366-59-6) is a dual-protected piperidine derivative bearing an N-acetyl group at the 1-position and an O-acetyl (acetate ester) group at the 3-position, with molecular formula C9H15NO3 and molecular weight 185.22 g/mol. Its computed XLogP3 of 0.2 and topological polar surface area (TPSA) of 46.6 Ų distinguish it from simpler mono-substituted piperidine analogs.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 42366-59-6
Cat. No. B6326839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidin-3-yl acetate
CAS42366-59-6
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)OC(=O)C
InChIInChI=1S/C9H15NO3/c1-7(11)10-5-3-4-9(6-10)13-8(2)12/h9H,3-6H2,1-2H3
InChIKeyVPBGVDKCUGRLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylpiperidin-3-yl acetate (CAS 42366-59-6): Structural Identity, Physicochemical Baseline, and Procurement Profile


1-Acetylpiperidin-3-yl acetate (CAS 42366-59-6) is a dual-protected piperidine derivative bearing an N-acetyl group at the 1-position and an O-acetyl (acetate ester) group at the 3-position, with molecular formula C9H15NO3 and molecular weight 185.22 g/mol [1]. Its computed XLogP3 of 0.2 and topological polar surface area (TPSA) of 46.6 Ų distinguish it from simpler mono-substituted piperidine analogs [1]. The compound is supplied by specialty chemical vendors at purities of 95–98% (NLT), with analytical documentation including NMR, HPLC, and LC-MS . It is classified as a research chemical not intended for direct human use and is typically stored under dry, sealed conditions .

Why 1-Acetylpiperidin-3-yl acetate Cannot Be Replaced by Mono-Protected Piperidine Analogs in Synthesis or Screening


In-class piperidine derivatives such as 1-acetylpiperidine (CAS 618-42-8), 1-acetylpiperidin-3-ol (CAS 4045-27-6), and piperidin-3-yl acetate (CAS 89122-73-6) each carry only a single protecting group, limiting their synthetic versatility and introducing physicochemical liabilities absent in the dual-protected target compound [1]. 1-Acetylpiperidine lacks the 3-position ester handle entirely, precluding chemoselective O-deprotection strategies, while 1-acetylpiperidin-3-ol and piperidin-3-yl acetate each retain a hydrogen bond donor (HBD count = 1) that alters solubility, permeability, and crystal packing behavior relative to the fully capped target compound (HBD count = 0) [1]. Generic substitution therefore risks both synthetic dead-ends and non-comparable ADME/physicochemical readouts, undermining reproducibility in medicinal chemistry campaigns that depend on the precise stereoelectronic profile of the 1-acetyl-3-acetoxy scaffold [2]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 1-Acetylpiperidin-3-yl acetate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 1-Acetylpiperidin-3-yl acetate Is Significantly More Hydrophilic Than 1-Acetylpiperidine

The computed octanol-water partition coefficient (XLogP3) of 1-acetylpiperidin-3-yl acetate is 0.2, while that of 1-acetylpiperidine (CAS 618-42-8), which lacks the 3-acetoxy group, ranges from 0.6 to 0.96 depending on the estimation method [1]. This represents an approximately 3- to 5-fold reduction in predicted lipophilicity for the target compound, attributable to the additional ester oxygen atoms and increased polar surface area. The lower XLogP3 of 0.2 places the target compound closer to the optimal CNS drug-likeness range (XLogP 1–3), while 1-acetylpiperidine at 0.6–0.96 sits near the lower boundary, limiting its appeal for CNS-targeted fragment libraries. The TPSA of the target (46.6 Ų) is more than double that of 1-acetylpiperidine (20.3 Ų), further reinforcing the distinction in polarity and predicted membrane permeation behavior.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: Zero HBD Confers Different ADME Predictions Relative to Hydroxyl- and Free-Amine-Bearing Analogs

1-Acetylpiperidin-3-yl acetate has a hydrogen bond donor (HBD) count of 0, whereas both 1-acetylpiperidin-3-ol (CAS 4045-27-6) and piperidin-3-yl acetate (CAS 89122-73-6) each possess one HBD (the 3-OH and the free NH, respectively) [1][2]. In standard drug-likeness filters (e.g., Lipinski's Rule of Five), HBD count is directly correlated with desolvation penalty for membrane crossing; each additional HBD is estimated to reduce passive permeability by approximately 0.5–1.0 log units in PAMPA and Caco-2 models. The target compound, with HBD = 0 and HBA = 3, presents a fully capped, acceptor-only hydrogen bond profile, which is expected to favor passive diffusion relative to analogs bearing a free hydroxyl or secondary amine. Additionally, 1-acetylpiperidin-3-ol and piperidin-3-yl acetate each contain chemically reactive functional groups (free alcohol, free amine) that can participate in unintended acylation or Schiff base formation during library synthesis or biochemical assays, a liability absent in the fully acetylated target compound.

Hydrogen bonding Membrane permeability ADME prediction

Orthogonal Deprotection Potential: Dual Acetyl Protection Enables Chemoselective Synthetic Strategies Unavailable to Mono-Protected Analogs

1-Acetylpiperidin-3-yl acetate carries two chemically distinct acetyl protecting groups: an N-acetyl amide at the 1-position and an O-acetyl ester at the 3-position, whereas comparators 1-acetylpiperidine (N-acetyl only), 1-acetylpiperidin-3-ol (N-acetyl + free OH), and piperidin-3-yl acetate (O-acetyl only + free NH) each feature only a single protecting group or a free reactive handle [1]. The amide bond (N–COCH₃) is significantly more resistant to hydrolysis than the ester bond (O–COCH₃), enabling selective O-deacetylation under mild basic or enzymatic conditions while leaving the N-acetyl group intact. This orthogonal deprotection capability is essential for synthetic routes requiring sequential unmasking of the piperidine ring, a strategy that cannot be executed with mono-protected analogs without risking uncontrolled deprotection or side reactions at the free amine or alcohol . The N-acetylpiperidine motif itself has been noted to confer three strategic advantages in bioactive molecule design: metabolic stabilization, conformational restriction, and hydrogen-bonding modulation .

Orthogonal protection Synthetic intermediate Chemoselective deprotection

Medicinal Chemistry Scaffold Validation: 1-Acetylpiperidin-3-yl Fragment in Factor XIa Inhibitor with Nanomolar Affinity (PDB 6C0S)

The 1-acetylpiperidin-3-yl substructure is a key structural component of the Factor XIa inhibitor methyl (4-{6-[(1S)-2-[(3R)-1-acetylpiperidin-3-yl]-1-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)ethyl]-3-chloropyridazin-4-yl}phenyl)carbamate, co-crystallized with human Factor XIa at 2.35 Å resolution (PDB: 6C0S) [1][2]. The associated publication (Hu et al., Bioorg. Med. Chem. Lett., 2018) describes pyridazine and pyridazinone derivatives as potent and selective Factor XIa inhibitors with single-digit nanomolar affinity [1]. While the target compound 1-acetylpiperidin-3-yl acetate itself is not the inhibitor, its N-acetylpiperidine scaffold represents the core recognition element engaged by the Factor XIa active site. The (3R)-1-acetylpiperidin-3-yl fragment occupies a defined sub-pocket, demonstrating that this specific stereoelectronic arrangement is compatible with high-affinity protein-ligand interactions. By contrast, the simpler analog 1-acetylpiperidine lacks the 3-position substitution entirely and cannot recapitulate the same binding mode, while 1-acetylpiperidin-3-ol and piperidin-3-yl acetate carry H-bond donors that would alter the interaction profile within the hydrophobic enzyme pocket.

Factor XIa inhibition Crystal structure Fragment-based drug discovery

Rotatable Bond Count and Conformational Flexibility: Target Compound (2 Rotatable Bonds) vs. 1-Acetylpiperidine (0 Rotatable Bonds)

1-Acetylpiperidin-3-yl acetate possesses 2 rotatable bonds (the 3-O-acetyl group and the N-acetyl group), whereas 1-acetylpiperidine (CAS 618-42-8) has 0 rotatable bonds beyond the ring itself [1]. This difference in rotatable bond count corresponds to a measurable increase in molecular complexity (complexity score: 215 for the target vs. approximately 115–125 for simpler piperidine mono-esters) [1]. In fragment-based screening, increasing rotatable bond count from 0 to 2 moderately increases the conformational entropy penalty upon target binding but also provides additional vectors for exploring chemical space during hit-to-lead optimization. The 3-acetoxy group provides a synthetic handle (via hydrolysis to the alcohol followed by functionalization) that is entirely absent in 1-acetylpiperidine, which offers no position for further derivatization on the ring. This makes the target compound a more versatile starting point for library enumeration compared to the fully locked comparator.

Conformational flexibility Molecular complexity Entropic penalty

Procurement Landscape: Limited Commercial Availability and Higher Cost Reflect Specialized Nature vs. Commodity Analogs

1-Acetylpiperidin-3-yl acetate is available exclusively from specialty chemical suppliers (Synblock, MolCore, abcr, Alichem, Chemenu, Leyan) at purities of 95–98%, with representative pricing of approximately $522/g (97%, Chemenu), €440/250 mg (abcr), and ¥5,596/g (98%, Leyan) [1]. In contrast, 1-acetylpiperidine (CAS 618-42-8) is a commodity chemical listed by major suppliers including Sigma-Aldrich, Aladdin, and TCI, with significantly lower cost per gram. Piperidin-3-yl acetate (CAS 89122-73-6) is offered at 95% purity from Leyan with catalog pricing markedly below that of the target compound. The higher cost of 1-acetylpiperidin-3-yl acetate reflects its more complex synthesis (requiring sequential or simultaneous N- and O-acetylation), lower production volume, and narrower commercial demand as a specialized protected intermediate rather than a bulk industrial chemical. Procurement decisions should account for this cost premium against the synthetic step-count savings achieved by using a pre-protected dual-acetyl building block versus preparing the protected intermediate in-house from 3-hydroxypiperidine or piperidin-3-ol precursors.

Procurement Commercial availability Cost differentiation

Optimal Deployment Scenarios for 1-Acetylpiperidin-3-yl acetate in Research and Industrial Settings


Medicinal Chemistry: Kinase and Protease Inhibitor Fragment Elaboration Using a Validated 1-Acetylpiperidin-3-yl Scaffold

The 1-acetylpiperidin-3-yl fragment is structurally validated in the Factor XIa inhibitor co-crystal structure PDB 6C0S, where the (3R)-1-acetylpiperidin-3-yl moiety occupies a defined sub-pocket of the catalytic domain [1]. Medicinal chemistry teams developing coagulation factor inhibitors or related serine protease programs can procure 1-acetylpiperidin-3-yl acetate as a pre-protected building block for rapid analog synthesis. The 3-acetoxy group serves as a latent alcohol that, upon mild deprotection (K₂CO₃/MeOH), yields the corresponding 3-hydroxy intermediate for subsequent diversification via Mitsunobu, etherification, or sulfonylation chemistry. The N-acetyl group remains intact throughout these manipulations, providing conformational restriction and metabolic stabilization as noted for the N-acetylpiperidine motif [2]. The favorable computed XLogP3 (0.2) and zero HBD count support CNS drug-likeness, making this scaffold particularly attractive for neuroscience and anticoagulant programs where brain penetration or low plasma protein binding is desired .

Synthetic Methodology: Orthogonal Deprotection Strategy for Complex Piperidine-Containing Natural Product or Drug Analog Synthesis

In multi-step total synthesis or process chemistry, 1-acetylpiperidin-3-yl acetate provides a unique orthogonal protection scheme: the N-acetyl amide withstands conditions that cleave the O-acetyl ester, enabling sequential unmasking of the piperidine ring [1]. This is particularly valuable when the synthetic route requires the piperidine nitrogen to remain protected during manipulations at the 3-position (or vice versa). The target compound's HBD count of 0 also eliminates competing hydrogen-bond donor interactions that could interfere with organometallic reagent quenching or transition-metal-catalyzed cross-coupling steps, a common problem with free-OH or free-NH piperidine analogs. The 2 rotatable bonds provide sufficient conformational flexibility for the molecule to adapt to sterically congested reaction environments without introducing excessive entropic disorder [2]. Compared to synthesizing the dual-protected intermediate in-house from 3-hydroxypiperidine (which requires two separate acylation steps, chromatography, and typically yields <70% over two steps), procurement of the pre-manufactured compound can reduce the synthetic sequence by 1–2 steps and improve overall route efficiency .

Fragment-Based Drug Discovery: Inclusion in Polar Fragment Libraries Where Mono-Protected Analogs Are Unsuitable

Fragment-based screening libraries require compounds with specific physicochemical profiles: MW < 250 Da, low lipophilicity (LogP < 3), high aqueous solubility, and minimal reactive functionality. 1-Acetylpiperidin-3-yl acetate (MW 185.22, XLogP3 0.2, TPSA 46.6 Ų) meets all these criteria, whereas 1-acetylpiperidine (higher LogP, no 3-position handle) and 1-acetylpiperidin-3-ol (reactive free OH) introduce liabilities that compromise library quality [1]. The zero HBD count of the target compound eliminates the risk of non-specific hydrogen bond donation to assay components, and the fully capped acetyl groups prevent covalent adduct formation with protein nucleophiles during biochemical screening. The Fsp³ (fraction of sp³-hybridized carbons) of the saturated piperidine ring provides three-dimensional character desirable in modern fragment collections, while the dual-acetyl capping ensures chemical stability during long-term DMSO storage at −20°C, a practical consideration for fragment library maintenance [2]. The XLogP3 of 0.2, significantly lower than that of 1-acetylpiperidine (0.6–0.96), places the fragment in a more polar region of chemical space that is often under-sampled in commercial fragment libraries .

Chemical Biology: Bioconjugation via Sequential Deprotection for PROTAC or ADC Linker Attachment

The dual-protected nature of 1-acetylpiperidin-3-yl acetate makes it a strategic intermediate for constructing heterobifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or antibody-drug conjugate (ADC) linkers, where two distinct attachment points must be sequentially addressed [1]. The O-acetyl ester can be cleaved under mild, non-denaturing conditions (e.g., esterase or dilute methanolic K₂CO₃) to expose a hydroxyl group for linker attachment at the 3-position, while the N-acetyl remains intact for later deprotection and conjugation to the E3 ligase ligand or payload. This chemoselectivity is impossible with mono-protected analogs: 1-acetylpiperidine lacks any 3-position handle, while piperidin-3-yl acetate exposes a reactive free amine that would compete with the desired conjugation chemistry. The relatively high cost of the compound (≥$500/g) is acceptable in this context because PROTAC and ADC campaigns typically operate at milligram to sub-gram scale during the design-make-test cycle, where the value of a pre-optimized intermediate far exceeds its procurement cost [2].

Quote Request

Request a Quote for 1-Acetylpiperidin-3-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.